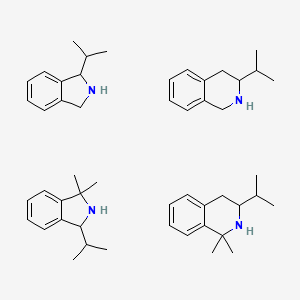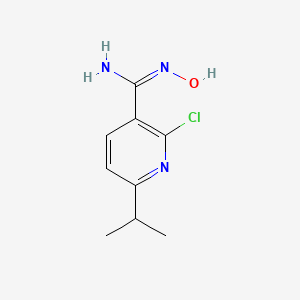
2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol It is known for its unique structural properties, which include a pyridine ring substituted with a chloro group, a hydroxy group, and an isopropyl group
Métodos De Preparación
The synthesis of 2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide typically involves several steps. One common method includes the reaction of 2-chloro-6-propan-2-ylpyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, while the chloro and isopropyl groups contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide can be compared with similar compounds such as:
2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide: Similar structure but different substituents.
3-pyridinecarboximidamide: Lacks the chloro and hydroxy groups, resulting in different reactivity and applications. The uniqueness of 2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12ClN3O |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)7-4-3-6(8(10)12-7)9(11)13-14/h3-5,14H,1-2H3,(H2,11,13) |
Clave InChI |
URCXQPIMGQBIHK-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C1=NC(=C(C=C1)/C(=N\O)/N)Cl |
SMILES canónico |
CC(C)C1=NC(=C(C=C1)C(=NO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)
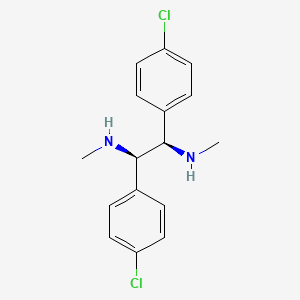
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)

![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-](/img/structure/B13383937.png)
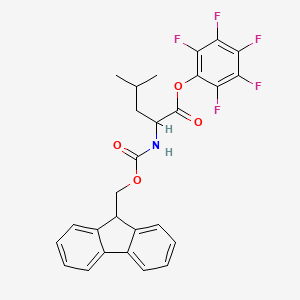
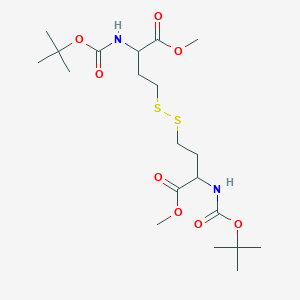
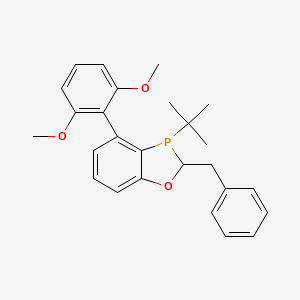
![2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)
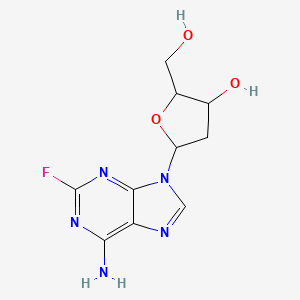
![4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B13383973.png)
